molecular formula C15H23N4NaO6S2 B12350028 Doripenem-d4 (sodium)

Doripenem-d4 (sodium)

Cat. No.: B12350028
M. Wt: 446.5 g/mol
InChI Key: HWIYJQCQLPXAMZ-JJUTTZMCSA-M
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Description

Position-Specific Deuterium Incorporation Analysis

Doripenem-d4 (sodium) incorporates four deuterium atoms at specific positions within its bicyclic β-lactam structure. The molecular formula C₁₅H₂₀D₄N₄NaO₆S₂ indicates deuterium substitution at the C6 hydroxyethyl group and the C4 methyl group (Figure 1). Isotopic labeling targets sites prone to oxidative metabolism, leveraging the kinetic isotope effect (KIE) to slow enzymatic degradation while preserving antibacterial activity.

Position Deuterium Substitution Functional Role
C6 hydroxyethyl (R) 2D atoms Reduces β-hydroxylation rate
C4 methyl 2D atoms Inhibits oxidative demethylation

Figure 1: Deuterium distribution in doripenem-d4. Highlighted positions show deuteration at C4 and C6.

X-ray powder diffraction data for non-deuterated doripenem monohydrate (space group P2₁) reveals a monoclinic lattice with parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 102.5°. Comparative modeling predicts that deuterium substitution minimally alters bond lengths (Δ < 0.02 Å) but increases C-D bond dissociation energy by ~1–2 kcal/mol, potentially stabilizing the β-lactam ring against hydrolysis.

NMR Spectroscopic Validation of Deuterium Distribution

¹H NMR analysis of doripenem-d4 (sodium) in D₂O exhibits signal attenuation at δ 1.25 ppm (C4 methyl) and δ 3.85 ppm (C6 hydroxyethyl), consistent with deuterium incorporation. The non-deuterated counterpart shows distinct triplets for these protons, whereas doripenem-d4 displays singlet resonances due to reduced scalar coupling (Figure 2).

²H NMR confirms deuterium enrichment >98% at labeled positions, with no detectable isotopic scrambling. Dynamic nuclear polarization (DNP) studies further validate the absence of deuterium migration during storage or solubilization.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N4NaO6S2

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(4R,5S,6S)-4-deuterio-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/t6-,7-,8+,9+,10-,11-;/m1./s1/i1D3,6D;

InChI Key

HWIYJQCQLPXAMZ-JJUTTZMCSA-M

Isomeric SMILES

[2H][C@]1([C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)[O-])[C@@H](C)O)C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doripenem-d4 (sodium) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of doripenem-d4 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Doripenem-d4 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of doripenem-d4 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Analytical Chemistry

Doripenem-d4 serves as an internal standard in analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The unique isotopic labeling facilitates accurate measurement of doripenem levels in biological samples, which is crucial for pharmacokinetic studies and drug monitoring.

Table 1: Comparison of Analytical Techniques Using Doripenem-d4

TechniquePurposeAdvantages
Gas ChromatographyQuantification of drug levelsHigh sensitivity and specificity
Liquid Chromatography-Mass SpecAnalysis of complex biological matricesEnhanced accuracy due to isotopic labeling

Pharmacokinetics and Drug Monitoring

Doripenem-d4 is instrumental in understanding the pharmacokinetics of doripenem itself. Studies have shown that it can be used to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of doripenem in various populations, including critically ill patients.

Case Study: Population Pharmacokinetics in Critically Ill Patients

A study conducted on Malaysian critically ill patients with sepsis utilized doripenem-d4 to establish population pharmacokinetic parameters. The analysis revealed that the typical volume of distribution was 0.47 L/kg, with a clearance rate influenced by creatinine clearance levels. Monte Carlo simulations were employed to optimize dosing regimens based on patient-specific factors, demonstrating the utility of doripenem-d4 in clinical pharmacology .

Drug Interactions and Safety Studies

Research involving doripenem-d4 has also focused on its interactions with other drugs. For example, it has been observed that doripenem can reduce plasma levels of valproic acid when administered concurrently, increasing the risk of breakthrough seizures in susceptible patients. Understanding these interactions is critical for optimizing therapeutic regimens and ensuring patient safety .

Clinical Research Applications

While doripenem itself has been approved for treating complicated intra-abdominal infections and complicated urinary tract infections, doripenem-d4's role as a research tool extends to clinical trials assessing the efficacy and safety of doripenem in various infection types.

Table 2: Clinical Applications of Doripenem

IndicationDescription
Complicated Intra-Abdominal InfectionsTreatment for severe bacterial infections
Complicated Urinary Tract InfectionsEffective against susceptible Gram-negative bacteria
PyelonephritisTargeted therapy for kidney infections

Future Directions and Research Opportunities

The unique properties of doripenem-d4 open avenues for further research into its applications in drug development and therapeutic monitoring. Ongoing studies may explore its potential use in combination therapies or its effectiveness against resistant bacterial strains.

Mechanism of Action

Doripenem-d4 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death due to the ongoing activity of cell wall autolytic enzymes . The deuterated form, doripenem-d4, serves as a stable isotope-labeled internal standard, allowing for accurate quantification of doripenem in various analytical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Doripenem (Sodium)

The primary distinction between Doripenem-d4 (sodium) and its non-deuterated counterpart lies in their applications and isotopic composition.

Parameter Doripenem-d4 (Sodium) Doripenem (Sodium)
Molecular Formula C₁₅H₁₉D₄N₄O₆S₂·Na C₁₅H₂₃N₄O₆S₂·Na
Molecular Weight 446.5 g/mol ~442.5 g/mol (calculated)
Isotopic Labeling Four deuterium atoms None
Application Internal standard for LC/GC-MS Therapeutic antibiotic
Stability Stable at -20°C; sensitive to hydrolysis Requires refrigeration; hydrolyzes in acidic/basic conditions
Regulatory Status Research-only FDA-approved for bacterial infections

Mechanistic Similarities : Both compounds share identical antibacterial mechanisms (PBP inhibition) and structural features (carbapenem core) . However, the deuterium labeling in Doripenem-d4 ensures minimal chemical interference while providing a distinct mass shift (+4 Da) for accurate MS quantification .

Other Carbapenem Antibiotics

Doripenem-d4 (sodium) can be contextualized against non-deuterated carbapenems with similar therapeutic profiles:

Compound Molecular Formula Molecular Weight Spectrum of Activity Key Distinction from Doripenem-d4
Meropenem (Sodium) C₁₇H₂₅N₃O₅S·Na 437.5 g/mol Broad-spectrum, including Pseudomonas Lacks deuterium labeling; therapeutic use only
Imipenem (Sodium) C₁₂H₁₇N₃O₄S·Na 380.4 g/mol Similar to Doripenem but less stable to renal dehydropeptidase Not deuterated; requires co-administration with cilastatin
Ertapenem (Sodium) C₂₂H₂₅N₃O₇S·Na 497.5 g/mol Limited activity against Pseudomonas Longer half-life; unsuitable for MS due to lack of isotopic labeling

Analytical Relevance: Unlike these therapeutic carbapenems, Doripenem-d4 (sodium) is optimized for precision in MS workflows. Its deuterium labeling eliminates signal overlap with endogenous analytes, a critical feature absent in non-labeled carbapenems .

Deuterated Internal Standards in MS

Doripenem-d4 (sodium) is part of a broader class of deuterated internal standards used to enhance analytical accuracy.

Parameter Doripenem-d4 (Sodium) Generic Deuterated Standard (e.g., Meropenem-d3)
Isotopic Purity >99% deuterium incorporation Typically >98%
Mass Shift +4 Da +3 Da (varies by labeling)
Application Quantification of Doripenem Quantification of parent compound (e.g., Meropenem)
Stability Stable at -20°C; avoids light/moisture Similar storage requirements

Research Findings: Studies validate that deuterated standards like Doripenem-d4 exhibit near-identical chromatographic behavior to their non-deuterated counterparts, ensuring reliable calibration curves and minimizing matrix effects .

Biological Activity

Doripenem-d4 (sodium) is a deuterated derivative of doripenem, a broad-spectrum beta-lactam antibiotic classified among the thienamycin antibiotics. Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry, due to the enhanced stability provided by deuterium substitution. This modification allows for precise quantification in biological samples, making it particularly valuable in pharmacokinetic studies and drug monitoring.

Doripenem-d4 shares the same mechanism of action as its non-deuterated counterpart. It exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By binding to these proteins, doripenem disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death. This mechanism is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including those that produce beta-lactamases, which typically confer resistance to other antibiotics .

Antimicrobial Spectrum

Doripenem-d4 demonstrates potent antibacterial activity against various pathogens. In vitro studies have shown its effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for common pathogens are notably low, indicating high potency. For instance, doripenem has MIC values of 0.5 µg/mL against ciprofloxacin-resistant Enterobacteriaceae and 0.25 µg/mL against extended-spectrum beta-lactamase (ESBL)-producing strains .

Clinical Studies

A comprehensive analysis of six phase 3 clinical trials highlighted doripenem's efficacy in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI). The results indicated that doripenem was equally effective compared to comparator antibiotics, achieving an overall cure rate of 82% in treated patients . Notably, it maintained high efficacy against both ESBL-producing and ciprofloxacin-resistant strains.

Table 1: Summary of Clinical Efficacy Data

Infection TypeCure Rate (%)ESBL StatusComparison Group
Complicated UTI82Both ESBL+ & -Comparator
Complicated Intra-abdomen82Both ESBL+ & -Comparator
Nosocomial PneumoniaVariesBoth ESBL+ & -Comparator

Stability Studies

Research has demonstrated that doripenem-d4 maintains stability in various infusion solutions. For example, a study found that doripenem at a concentration of 5 mg/mL remained stable for up to 12 hours in 0.9% sodium chloride at room temperature . This stability is critical for ensuring effective dosing during clinical administration.

Bioavailability and Drug Interactions

Doripenem's pharmacokinetics have been extensively studied. It exhibits a favorable bioavailability profile and is primarily eliminated via renal pathways. However, it can interact with other medications; notably, it reduces plasma levels of valproic acid when administered concurrently, increasing the risk of breakthrough seizures in susceptible patients .

Table 2: Key Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 1 hour
Volume of distribution~20 L
Clearance~10 L/h

Case Studies

One notable case involved a patient with severe infections caused by multidrug-resistant Pseudomonas aeruginosa. Treatment with doripenem led to significant clinical improvement and microbiological clearance. The combination therapy with colistin was also evaluated, demonstrating enhanced bacterial killing without significant resistance emergence .

Q & A

Q. How to design a scoping review assessing the clinical relevance of Doripenem-d4 (sodium) in pharmacokinetic/pharmacodynamic (PK/PD) modeling?

  • Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., "How does deuteration alter Doripenem’s volume of distribution?"); (2) Identify relevant databases and grey literature; (3) Chart data by study design, population, and outcomes; (4) Consult experts to validate gaps .

Methodological Frameworks for Rigorous Inquiry

  • For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • For Data Contradictions : Apply root-cause analysis (RCA) to distinguish methodological errors (e.g., calibration drift) from biological variability .
  • For Systematic Reviews : Adopt Cochrane Handbook protocols for risk-of-bias assessment (e.g., ROBINS-I) and GRADE for evidence quality .

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